(Hydroxymethyl)triphenylphosphonium chloride

Description

The exact mass of the compound (Hydroxymethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Hydroxymethyl)triphenylphosphonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Hydroxymethyl)triphenylphosphonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydroxymethyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18OP.ClH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15,20H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXFLDLWTNQCAL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CO)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967399 | |

| Record name | (Hydroxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5293-83-4 | |

| Record name | Phosphonium, (hydroxymethyl)triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5293-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hydroxymethyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005293834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5293-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Hydroxymethyl)(triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxymethyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Hydroxymethyl)triphenylphosphonium chloride (CAS 5293-83-4): Synthesis, Mechanisms, and Applications

Abstract: This technical guide provides a comprehensive overview of (Hydroxymethyl)triphenylphosphonium chloride, CAS Number 5293-83-4, a versatile and critical reagent in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis protocols, and core applications. We will explore its pivotal role as a formaldehyde anion synthon, with a detailed mechanistic examination of its application in the Wittig reaction for alkene synthesis. Furthermore, this guide covers its utility in the synthesis of complex pharmaceutical intermediates, its function as a phase transfer catalyst, and essential safety and handling protocols. Through detailed experimental procedures, mechanistic diagrams, and a consolidation of key data, this whitepaper serves as an essential resource for the effective and safe utilization of this important phosphonium salt in a laboratory setting.

Core Compound Profile: (Hydroxymethyl)triphenylphosphonium chloride

(Hydroxymethyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a hydroxymethyl group and three phenyl groups attached to a central phosphorus atom, with chloride as the counter-ion. Its primary significance in organic chemistry stems from its function as a stable, solid precursor to the highly reactive formaldehyde ylide, (triphenylphosphoranylidene)methane. This reactivity makes it an indispensable tool for hydroxymethylation and, most notably, for the synthesis of terminal alkenes from aldehydes and ketones via the Wittig reaction.

Its utility extends into pharmaceutical development, where it serves as a key building block for complex molecules, including antiviral and antitumor agents.[1][2][3] The compound's ability to act as a C1 synthon provides a reliable method for carbon chain extension, a frequent challenge in multi-step synthetic pathways.

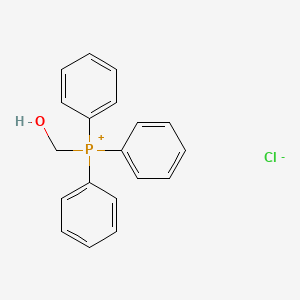

Chemical Structure

Caption: Chemical structure of (Hydroxymethyl)triphenylphosphonium chloride.

Physicochemical and Spectroscopic Data

The physical and chemical properties of (Hydroxymethyl)triphenylphosphonium chloride are critical for its proper handling, storage, and application in synthesis. The compound is a white to off-white crystalline solid that is notably hygroscopic, necessitating storage in a dry, inert atmosphere.[4][5]

| Property | Value | Reference |

| CAS Number | 5293-83-4 | [4] |

| Molecular Formula | C₁₉H₁₈ClOP | [6] |

| Molecular Weight | 342.79 g/mol | [7] |

| Appearance | White to off-white solid/crystalline powder | [1][4] |

| Melting Point | 195-196 °C | [4] |

| Solubility | Soluble in most common organic solvents | [8] |

| Stability | Hygroscopic; protect from moisture | [5] |

Spectroscopic Data:

-

¹H NMR & ¹³C NMR: Detailed spectra are available through chemical databases and suppliers. Key signals confirm the presence of the phenyl and hydroxymethyl protons and carbons.[9][10]

-

IR Spectroscopy: Characteristic peaks corresponding to O-H, C-H (aromatic and aliphatic), and P-C bonds are observable.

Synthesis and Preparation

The most common and straightforward synthesis of phosphonium salts involves the Sₙ2 reaction between a phosphine and an alkyl halide.[11] For (Hydroxymethyl)triphenylphosphonium chloride, this typically involves the reaction of triphenylphosphine with a suitable formaldehyde equivalent. While various methods exist, a general and reliable protocol involves reacting triphenylphosphine with an appropriate C1 electrophile. Alternative, more modern approaches can also generate phosphonium salts directly from alcohols.[12]

Laboratory Synthesis Protocol

This protocol is a representative method for the synthesis of a related and widely used phosphonium salt, (Methoxymethyl)triphenylphosphonium chloride, which illustrates the general principles. The synthesis of the hydroxymethyl variant follows a similar logic, often starting from triphenylphosphine and formaldehyde in the presence of HCl.

Reaction: P(C₆H₅)₃ + CH₃OCH₂Cl → [ (C₆H₅)₃PCH₂OCH₃ ]⁺Cl⁻

Materials:

-

Triphenylphosphine (PPh₃)

-

Chloromethyl methyl ether (or another suitable C1 electrophile)

-

Anhydrous Toluene (or Anhydrous Acetone)

-

Anhydrous Diethyl Ether (for washing)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply for inert atmosphere

Step-by-Step Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: To the flask, add triphenylphosphine (e.g., 20.0 g) and dissolve it in an appropriate amount of anhydrous toluene.[1]

-

Heating: Heat the stirred solution to 95°C.[1]

-

Electrophile Addition: Slowly add chloromethyl methyl ether (e.g., 6.37 mL) dropwise to the heated solution. Causality Note: The dropwise addition controls the exothermic reaction and prevents side reactions. An inert atmosphere is crucial as triphenylphosphine can be oxidized by air, especially at elevated temperatures.

-

Reaction: Maintain the reaction mixture at a constant temperature (e.g., 95°C) for 16 hours.[1] The product will precipitate as a white solid.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration.

-

Washing and Drying: Wash the filter cake multiple times with anhydrous toluene or diethyl ether to remove any unreacted starting materials. Dry the resulting white phosphonium salt under vacuum. This procedure typically yields the product in high purity (>97%).[1]

Caption: The general mechanism of the Wittig Reaction.

Experimental Protocol: In Situ Wittig Reaction

This protocol describes a typical Wittig reaction where the ylide is generated in situ and immediately reacted with a carbonyl compound.

Materials:

-

(Hydroxymethyl)triphenylphosphonium chloride

-

A suitable aldehyde or ketone (e.g., 9-anthraldehyde)

-

A strong base (e.g., potassium tert-butoxide, t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) for extraction

-

Water

-

Separatory funnel, round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

-

Ylide Generation: In a dry flask under an inert atmosphere, suspend (Hydroxymethyl)triphenylphosphonium chloride (e.g., 1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Base Addition: Add a strong base like potassium tert-butoxide (t-BuOK) (1.2 equivalents) portion-wise to the suspension. [13]Stir for 30-60 minutes at 0°C. The formation of the ylide is often indicated by a color change (typically to orange or deep red). Causality Note: Anhydrous conditions are critical because the strong base and the ylide are both highly reactive towards water. Low temperature helps to control the reaction and maintain the stability of the ylide.

-

Carbonyl Addition: Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C. [13]4. Reaction: Allow the reaction to warm to room temperature and stir overnight. [13]Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. [13][14]6. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired alkene.

Advanced Applications in Synthesis

Beyond its classic role in the Wittig reaction, (Hydroxymethyl)triphenylphosphonium chloride and its derivatives are employed in several other key synthetic transformations.

-

Pharmaceutical Intermediates: The reagent is instrumental in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). [3][15]For instance, it has been used in synthetic routes toward Cephalotaxine, an alkaloid that serves as the structural core for potent anticancer drugs. [1][3]It is also a building block in the development of new antiviral agents. [1][3]* Phase Transfer Catalysis: Like many quaternary phosphonium salts, this compound can function as a phase transfer catalyst (PTC). [1][15]In this role, it facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic), thereby increasing reaction rates and yields. [15]* Generation of Formaldehyde-d₂: The phosphonium salt can be used as a precursor for generating deuterated formaldehyde (formaldehyde-d₂). [16][17][18]This is highly valuable for introducing isotopic labels into molecules, a critical technique in mechanistic studies and metabolic tracking in drug discovery.

Safety, Handling, and Storage

Proper handling of (Hydroxymethyl)triphenylphosphonium chloride is essential for laboratory safety. It is classified as a hazardous substance. [19]

| Hazard Category | Description | Precautionary Measures |

|---|---|---|

| Acute Toxicity | Harmful if swallowed. [20][21] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. [7][20] |

| Skin Irritation | Causes skin irritation. [19][20][21] | Wear protective gloves and clothing. [7][22]If on skin, wash with plenty of soap and water. [7][22] |

| Eye Irritation | Causes serious eye irritation. [7][20][21] | Wear eye/face protection (safety goggles). [7][22]If in eyes, rinse cautiously with water for several minutes. [7][22] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. [7][19][20]| Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. [7][19]|

-

Personal Protective Equipment (PPE): Always use standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. [21][22]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [22]Avoid generating dust.

-

Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [4][5]Store in a cool, dry place away from incompatible materials like strong oxidizing agents. [5]

Conclusion

(Hydroxymethyl)triphenylphosphonium chloride is a foundational reagent in the toolkit of the modern synthetic chemist. Its primary role as a precursor to a formaldehyde ylide enables the reliable and efficient synthesis of terminal alkenes via the Wittig reaction. Its applications in pharmaceuticals, phase transfer catalysis, and isotopic labeling further underscore its versatility. A thorough understanding of its synthesis, reaction mechanisms, and safety protocols, as detailed in this guide, is paramount for leveraging its full synthetic potential while ensuring a safe laboratory environment. Future research may continue to expand its utility in catalytic cycles and in the development of novel synthetic methodologies.

References

- Unlocking Organic Synthesis: The Versatility of Methoxymethyl Triphenylphosphonium Chloride - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhoZYCOtNLSAWekEqpivoxRQR995TVpldMQlWRxzSGMwdRf4eMtcpp9l_bFxN1HkK61R64OPDGI8wlloz0yNyFFuU8g5Egc-omYDl2k8AKxSQ5O4nC_6ra0ZnZmJdpwEHQTK95A-kuY8M8hyX3cmXX72ocX0wAaNxQ7vK3VGSt-SKnUp-TLnfneWGoRbY2uTUUxbr2NwubI6tda0g6C2nVBAK5RLT787CapuPOFfMKGwc0oG7csVzBvxrGJNC0vOM=]

- What is the synthesis method of (Methoxymethyl)triphenylphosphonium chloride and its applications? - FAQ - Guidechem [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7SHeMYPp-rm3mLnB5Hrn3XitheGS4IYo7V4ywnzqCF55sh0D7b-btTxkuQDaOFrEiCID_OHGp5P6S80dtHGdEy2KUlOn0MMTXMwxbpJsYyIfYBhUC3vJwWwa77sYjLxgmH_Hy8z-h-4FLX4eaSzQkFrEryhiCWB8s-SKd1Y17eSGtiuRm3nm4A==]

- SAFETY DATA SHEET - Fisher Scientific [URL: https://vertexaisearch.cloud.google.

- (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 - ChemicalBook [URL: https://vertexaisearch.cloud.google.

- One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVwQ3Fel5j2XqWn1qVhLbTJHI-cTP5ZEH49wcxS4pcRK8pMr9ZxVV-ccsSEicWajCTB7MlI3XLyAKhdz2Sj0CShUItM-mEppclpyewYVh1RDJWO6pL6qZKolTPFZMcNNeGSHS3hEU4ZdscKtxXeQU9OGML]

- Tetrakis (hydroxylmethyl) phosphonium chloride as a covalent crosslinking agent for cell encapsulation within protein-based hydrogels - NIH [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2RKOELzwjy8HFGwcTyS4qAWYUqBCAYdFrdK7cULq9rgcF3cfK2FbueRTZJxR3CTYlbKFM0VeqDVUj-8PaKjrBx5RElGYa4ofKPfDB4dJWeNMG5krk9GnFsFVQn9hiwxgZ0HpPzE2namvWMA==]

- (Methoxymethyl)triphenylphosphonium chloride - Szabo-Scandic [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKAq1d8qBb69IlFEs4ptN0hJ5nFdWSc4lDugUeI4Ed-3USRr7rmQlqwV0IvujCczQ9snH8ik9_3kIvzNSm4XwpUXc2l-5P4QtwOQIDN8oYFsMuhdNKtiUIKyu-v9AYgEm_jQkq-xwaKMV7RqEJLHwthucl-fZDghxyM13men4DHmGyTZg_aIejwaBoczo=]

- Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa0HH69IC50FJbrkrKPiEE8iFXWcvgLvCgPw7ee9H5xajE-K4JtXmg_rl9bIgHOZUN40mj2yxZW_W_XHDCXe7nnjVa8-OwPMIhtKZRlASfGuz2LIQDuQTJyZMco5x98QD7q_fs8XQwuIXfxH1utli4XLUjkeQKqJ1loqisxzARPw==]

- (Methoxymethyl)triphenylphosphonium chloride, 98+% - Fisher Scientific [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMj1acxtLaUOW82yDtnvXhfGUnv6axnuK0rgjHX5nXsIOd6ICdYEpRh3luVNrlKCR8D7NVSN0_wipFQMia8yuddZtwncVVAg-GQK-GKfO9cnmKUKlTnASIrKsgeM9Q9q_SqJRBhciqyho4jE_o1goZP61F38lBJ3M5y5gYSX_kX0IEf8O9i3DGKtennPf2f0-v_ap2PfidLTGB2e8T6NFlR58pBcSb14OwrkW-xo4=]

- FM34383 - Safety Data Sheet [URL: https://vertexaisearch.cloud.google.

- SAFETY DATA SHEET - Thermo Fisher Scientific [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpyW7SSfEd0sRlf7epjUGvMHgELLnbvLDLk0EdCAFQWCl7Mqb3xBLobeJ3ezo65ZIUMkzJkXmHXxS-KpQ-4X2HoNruy_ISBQLC-_eJ4erEEyj91DMTkVnXZWf45elYAkFisigDMKnfpXytztm1f-v8q83aYjn02iVnze7SSFelCM6bXIOR8nluVFJOdSmc1Jd_on24sOxrJaT9IM0Bi2MxbMcPDk-7THfzsMvntRjAlGsmo-YGH2OoUomyVgVRW1gJ40BYSDWRIlWf0rg=]

- SAFETY DATA SHEET - Fisher Scientific [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENIgrqt_S1mBPAK8cjtQrAEvZJGVACW15dF1AEQlk_R8YwdcGWitAoMgjjC8cnVLj2XH1Bb5qW_QqRr83XZ6f4grcxJKCPC0FaUu2_zVv6uqVGgCSW-Z_GgeUua-OB0wN7CWuIKeyFhEK7RNFqYZEk3FU7-D2Kaqz3JFqHVmi6Rey3Gu2jQBi9ui9y6Q==]

- HYDROXYMETHYL TRIPHENYLPHOSPHONIUM CHLORIDE CAS#: 5293-83-4 [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy2iJ0nDeMNkF1mvGcbvc0hS6YUpctyjGNPmjPvzzMDjx58SlligbQR2X9CDWrg-DNLNfEy_Ovgaa56ATxG-mHVmgOHbEzWN7AL5HGh7M56QcFMH-RAGcmuIBEY-kVhDcbTxn1I-y1qeT9bIIb9KyZjrBRLgJebf1ctD8BKiM=]

- (Methoxymethyl)triphenylphosphonium Chloride - ResearchGate [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKoMDzWKV3vd3-poAZo4TRfV-702-NENi56daTc2dn9SLht9_ZcKZZt0QD77-o5J7gIcC4a1vKIrY98rCEITAubkBwjottdwwTyc0G7sDbhWyZcBaP3y8JsT6BadW8hHHvJYCLLV4VblPR8-QhcghVdvoHvXTFrL2IHHwf7RY8N-TfN34J9y8p6in01oKmiSgwy8u2Uydh]

- Key Pharmaceutical Intermediates: The Role of (Methoxymethyl)triphenylphosphonium chloride - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM0rJY2c2V_t3NreIHP5VZ5XqRplz6bT4yOPFEgEIRYtCaQ1UItjQ0adavmpKJ45ObINAXVIfyuL99ESoszHswRk9Oh9cccGf5Lj1Y6RWEO9xD46qAfJO9G2Gn1gH2dCvtpzuPM5MC3PQ59k76luSeTG0FzAt7iIWyzJqUpjrvj2JcjSTOwQxkXG0_tNnR00gQV2itKjtaxXqSTKg-plsMLK_yMCOQcJYBzJ4z2NJ5k-TsO6mhnT7miDi8lOgHrAwKVmGyB61vcOjDwRvW]

- SAFETY DATA SHEET - Fisher Scientific [URL: https://vertexaisearch.cloud.google.

- The Wittig Reaction: Synthesis of Alkenes [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbZ3P-onR8HyaC6aCBQdsbtQsiwQGnzBywdYPa0xXMYmCsiJb6-ni6_ZDVllx4Xkz8U8QT3c8ndZ1mdqUmNCdXaTuD22QwSAIPdc-6lgmt7pd3NRDmCuiX_JRrSd86A2lCSyjFF15gMOh35968]

- (Methoxymethyl)triphenylphosphonium chloride - Optional[13C NMR] - Spectrum [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZKAwTm4ySukuihhCUMyQ_r1Jrmu1ATPMwx9nxlDFz6tFrx6mv2WxZ6t1K-wgSHafh3YZGubdo3hcXdir8chgxUSgvlGWgbXG_teWTSVR-iCDOVe6V6fee7Qrb_5V7RoABAQJQtg=]

- (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) 1 H NMR - ChemicalBook [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTEazwAfpuu1oCPinOeI1YQFg2aSBjNxU0gUWTEBYKdMEIHKEg4SO9VcUQF62MEIkaf0jRWnnGkPq-r2jS88YV3rPtPdN_eN_SC0FVHEYoP66Rti_n1r_tPo_DrteWSO66Iz8Dap0V_SZvWqMGWycZ7tb5nPs=]

- (HYDROXYMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE AldrichCPR | Sigma-Aldrich [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI6X5pGcw6WkrNOrIYwWw6CE4Lr9sfm2grkYXWw1IFlaZiVtvK6RQN-pOLykgg5xOdGUwLzklv6nGXUjPKVmBvy5zTP2y_sbuTR646DWClQsKkeqKmMyNfJEyFVLOOfAIkl0qCDRe812gSw0sb8u18PsUOHQ==]

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS6R9ThF7xZv70a2EwIDQEWLZ7aBXZ4EcoWu6um73W8CkrrEmR50QF5occWp5dFZcYoiCfz84RXKeJkw6yuYD5oqsDMLr1dBQUORNTdiQDRZ9iPWQBpyzM83c8QDlfOledBL5C2REXGiy8EOx_0Vbzfxggk5UfStYp97eq]

- Generation of formaldehyde and formaldehyde-d2 for hydroxymethylations and hydroxydeuteromethylations of difluoroenolates and difluorobenzyl carbanions - PubMed [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9FRYGQT6Tw79AnradMHL5bWAFExAHobrnxM2Y5q-l3lryv5nBnP9tqNgkVvPPZtppodT6rRWui8f5ORXCwvP9jkoXEF8B65rg-YAWXUZ9JQX2ZtuP2kwN2SF9CG8VCf-DAYo=]

- Wittig Reaction - Organic Chemistry Portal [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHImAM4b_5lneYAqEcZJEHCU_peU0pRwAuSjbxUa2YHy-9lOec90NYbBrjpuT1PvU_Vf7247piU_wkXeK6uiX6dbhoScE0vQKSkQggrO0aUR37X32axAhBMZd3OrN-WZ8avXNjaxE5jXWX7JtWBJtAbBSlcbn0tQC8Mco03izCq]

- A Solvent Free Wittig Reaction [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwmTpQ841SwFzaBoptm4xAq5vgAVKrNHRtZh7jC0W_vM2NDRKs5o9R3wpQo2LA2wNswNuMMYo-QSa1L4st56uq2u2nK_TpoJ4sQeMUJimAzZIm9DRWKmbdqzcYJwiCWuSELle-l4C4ctPbbBr89EJxB-L8jFhPhiOU68M20q37Pm-nkKDfT4M=]

- SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d - ResearchGate [URL: https://vertexaisearch.cloud.google.

- (PDF) Generation of formaldehyde and formaldehyde-d 2 for hydroxymethylations and hydroxydeuteromethylations of difluoroenolates and difluorobenzyl carbanions - ResearchGate [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHduNOCecCfKd1T1L7GZ4DwutFvYg4KP1ImGofwJWhCAjfRe6q4aIrWQRThX9LCcxOCq5pXCpWMgf1bSMbn5UylRrt3LdeH7MIjUXJwC3x--5fYXZ87Ek9G98MtTPT_C2RWrs6JoqdT9dyvOG9Pb4YvZH_w3-JrxkrWEI75uU4nUnmbfmozgu70NTYlwuhcekHudJDRpYeVpas2TLdtgvr5N4bjt7FokGzc77dOzhL3gweyPfmhjDccqE2sGyj9NZprct0-oWgbEVryke5gAIRiEkcB14oHIjwhRaIMECgeUAggPnOISLRDo5fE6MPeJs47QIdCA5ekMlzUQHKWx03wL2Pi4ait]

Sources

- 1. (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 [chemicalbook.com]

- 2. (Methoxymethyl)triphenylphosphonium chloride, 98+% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. HYDROXYMETHYL TRIPHENYLPHOSPHONIUM CHLORIDE CAS#: 5293-83-4 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. (HYDROXYMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) 1H NMR [m.chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 13. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. nbinno.com [nbinno.com]

- 16. Generation of formaldehyde and formaldehyde-d2 for hydroxymethylations and hydroxydeuteromethylations of difluoroenolates and difluorobenzyl carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. szabo-scandic.com [szabo-scandic.com]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

- 21. fishersci.be [fishersci.be]

- 22. biosynth.com [biosynth.com]

(Hydroxymethyl)triphenylphosphonium chloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (Hydroxymethyl)triphenylphosphonium Chloride

Abstract

(Hydroxymethyl)triphenylphosphonium chloride, [(C₆H₅)₃PCH₂OH]Cl, is a versatile phosphonium salt that serves as a key reagent in modern organic synthesis. While structurally similar to other Wittig reagents, its unique hydroxymethyl functionality offers distinct mechanistic pathways and synthetic applications. This guide provides a comprehensive exploration of its core mechanism of action, primarily focusing on its role as a precursor to formyl-olefination and aldehyde homologation via the Wittig reaction. We will dissect the formation of the corresponding phosphonium ylide, its reaction with carbonyl compounds, and the subsequent transformations that make it a valuable tool for introducing a hydroxymethylene or, after hydrolysis, a formyl group. Furthermore, this document details alternative mechanistic roles, provides validated experimental protocols for its synthesis and application, and presents spectroscopic data for its characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this important synthetic building block.

Introduction to Phosphonium Salts in Synthesis

Phosphonium salts are a cornerstone of organic chemistry, most famously as precursors to phosphonium ylides for the Wittig reaction, a Nobel Prize-winning method for alkene synthesis.[1] These salts, characterized by a positively charged phosphorus atom bonded to four organic groups, serve as stable, isolable precursors to the highly reactive ylides. The versatility of the Wittig reaction stems from the ability to modify the substituents on both the phosphorus atom and the ylide carbon, allowing for precise control over the structure and stereochemistry of the resulting alkene.[2]

(Hydroxymethyl)triphenylphosphonium Chloride: Structure and Properties

(Hydroxymethyl)triphenylphosphonium chloride is a quaternary phosphonium salt where the phosphorus atom is bonded to three phenyl groups and a hydroxymethyl (-CH₂OH) group. The presence of the hydroxyl group imparts distinct properties compared to its alkyl or methoxy-substituted analogs.

| Property | Data | Source |

| Molecular Formula | C₁₉H₁₈ClOP | |

| Molecular Weight | 328.78 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in solvents like dichloromethane and chloroform | [3][4] |

The key to its reactivity is the acidity of the protons on the carbon adjacent to the positively charged phosphorus atom. These protons can be abstracted by a base to form a phosphonium ylide.

Synthesis of the Reagent

The synthesis of (Hydroxymethyl)triphenylphosphonium chloride is typically achieved through the reaction of triphenylphosphine with a formaldehyde source in the presence of an acid, such as hydrogen chloride.[1][3] This straightforward approach provides the stable salt, ready for use in subsequent reactions.

Caption: Synthesis of the target phosphonium salt from triphenylphosphine.

The Core Mechanism: Wittig Olefination

The primary mechanism of action for (Hydroxymethyl)triphenylphosphonium chloride is its function as a Wittig reagent precursor. The process involves two main stages: ylide formation and the Wittig reaction itself. This pathway is particularly useful for aldehyde homologation, where an aldehyde is converted into a new aldehyde with one additional carbon atom.[5][6]

Step 1: Ylide Formation

The reaction is initiated by treating the phosphonium salt with a strong base. The base abstracts a proton from the hydroxymethyl carbon, creating a highly nucleophilic phosphonium ylide, also known as a phosphorane. The choice of base is critical; strong bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) are commonly used to ensure complete deprotonation.[2][7]

Step 2: The Wittig Reaction Cascade

Once formed, the ylide reacts readily with an aldehyde or ketone.

-

[2+2] Cycloaddition: The nucleophilic ylide attacks the electrophilic carbonyl carbon, leading to the formation of a four-membered ring intermediate called an oxaphosphetane.[2]

-

Oxaphosphetane Decomposition: This intermediate is unstable and rapidly decomposes. It collapses through a retro-[2+2] cycloaddition to form two new double bonds.

-

Product Formation: The decomposition yields the desired alkene (in this case, an enol or its protected form) and triphenylphosphine oxide (TPPO). The formation of the highly stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[2]

When (Hydroxymethyl)triphenylphosphonium chloride is used, the resulting product is a vinyl alcohol (enol), which is often unstable and tautomerizes to the corresponding aldehyde. More commonly, the hydroxyl group is protected prior to or during the reaction, yielding a stable enol ether that can be isolated and then hydrolyzed with acid in a separate step to release the one-carbon-extended aldehyde.[6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. CN101475590A - Preparation of chloromethyl triphenyl phosphonium chloride - Google Patents [patents.google.com]

- 4. (Methoxymethyl)triphenylphosphonium chloride, 98+% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

An In-Depth Technical Guide on the Stability and Storage of (Hydroxymethyl)triphenylphosphonium chloride

Introduction: The Central Role of (Hydroxymethyl)triphenylphosphonium chloride in Modern Synthesis

(Hydroxymethyl)triphenylphosphonium chloride is a versatile phosphonium salt that serves as a crucial reagent in a multitude of organic transformations. Its primary application lies in its role as a precursor to the corresponding ylide for the Wittig reaction, a cornerstone of synthetic organic chemistry for the formation of carbon-carbon double bonds. This reaction is indispensable in the synthesis of complex molecules, including natural products, pharmaceuticals, and fine chemicals. The hydroxymethyl group introduces a reactive handle, allowing for the facile synthesis of allylic alcohols and other important structural motifs.

This guide provides a comprehensive overview of the chemical properties, stability, and optimal storage conditions for (hydroxymethyl)triphenylphosphonium chloride. For researchers, scientists, and professionals in drug development, a thorough understanding of these characteristics is paramount to ensure the reagent's efficacy, minimize degradation, and guarantee the reproducibility of experimental results. The insights provided herein are grounded in established principles of organophosphorus chemistry and best laboratory practices.

Chemical and Physical Properties: A Quantitative Overview

A precise understanding of the physicochemical properties of (hydroxymethyl)triphenylphosphonium chloride is the foundation for its proper handling and storage. The following table summarizes key data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₈ClOP | [1] |

| Molecular Weight | 328.78 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Varies; typically reported in the range of 235-240 °C (decomposes) | |

| Solubility | Soluble in water, alcohols, and polar organic solvents. | |

| Hygroscopicity | Highly hygroscopic | |

| Degradation Rate | Data not publicly available; requires experimental determination. | |

| Shelf-life | Not formally established; dependent on storage conditions. |

Stability Profile and Degradation Pathways

The utility of (hydroxymethyl)triphenylphosphonium chloride is intrinsically linked to its stability. As a quaternary phosphonium salt, its primary vulnerabilities are hydrolysis and thermal decomposition. Understanding these degradation pathways is critical for preventing the loss of reagent integrity.

Hydrolytic Instability: The Primary Concern

The most significant factor affecting the stability of (hydroxymethyl)triphenylphosphonium chloride is its hygroscopic nature, making it highly susceptible to degradation by moisture. The mechanism of hydrolysis for phosphonium salts is well-documented and proceeds through nucleophilic attack of a hydroxide ion or water molecule at the phosphorus center.[2][3]

Alkaline Hydrolysis: Under basic conditions, the hydrolysis is accelerated. The reaction proceeds via a pentacoordinate phosphorane intermediate, which subsequently eliminates triphenylphosphine oxide and formaldehyde, with the hydroxymethyl group being cleaved.

Acid-Catalyzed Hydrolysis: In the presence of acid, hydrolysis can also occur, although the mechanism may differ. Protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to the formation of other phosphorus-containing species.

The consequence of hydrolysis is the irreversible loss of the desired phosphonium salt, leading to the formation of triphenylphosphine oxide and other byproducts. This not only reduces the yield of subsequent reactions but can also introduce impurities that complicate purification.

Caption: Hydrolytic degradation pathway of (hydroxymethyl)triphenylphosphonium chloride.

Thermal Decomposition: The Impact of Heat

Elevated temperatures can induce the thermal decomposition of (hydroxymethyl)triphenylphosphonium chloride. Studies on analogous phosphonium salts suggest that a primary decomposition product is triphenylphosphine oxide, a thermodynamically stable compound.[4][5] The decomposition likely proceeds through the elimination of the hydroxymethyl group, which may further decompose. The release of volatile and potentially hazardous byproducts, such as formaldehyde and hydrogen chloride gas, is a significant safety consideration when heating this compound.

Caption: Thermal degradation pathway of (hydroxymethyl)triphenylphosphonium chloride.

Recommended Storage and Handling Protocols: A Self-Validating System

To preserve the integrity of (hydroxymethyl)triphenylphosphonium chloride, a stringent set of storage and handling protocols must be implemented. The following workflow is designed to be a self-validating system, minimizing exposure to detrimental environmental factors.

Step-by-Step Storage and Handling Workflow

-

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or compromised seals.

-

Ensure the product is a free-flowing white to off-white crystalline powder. Clumping or discoloration may indicate moisture absorption and degradation.

-

-

Primary Storage:

-

Store the compound in its original, tightly sealed container.

-

Place the primary container inside a secondary container, such as a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate).

-

Store the desiccator in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. A temperature range of 2-8°C is recommended for long-term storage.

-

The storage area should be free from incompatible materials, particularly strong oxidizing agents and bases.

-

-

Dispensing and Weighing:

-

Whenever possible, handle the compound in an inert atmosphere, such as a glove box or under a stream of dry nitrogen or argon.

-

If an inert atmosphere is not available, work quickly in a low-humidity environment. Avoid handling on humid days.

-

Use clean, dry spatulas and weighing vessels.

-

Immediately and securely reseal the container after dispensing the desired amount.

-

-

Preparation for Reaction:

-

When preparing the corresponding ylide for a Wittig reaction, use anhydrous solvents and reagents. The presence of water will quench the strong base used for deprotonation and hydrolyze the phosphonium salt.[6]

-

Dry all glassware thoroughly in an oven and cool under a stream of inert gas before use.

-

Caption: Recommended workflow for the storage and handling of the reagent.

Experimental Protocols: Synthesis and Stability Assessment

The following protocols provide methodologies for the synthesis of (hydroxymethyl)triphenylphosphonium chloride and for assessing its stability over time.

Protocol 1: Synthesis of (Hydroxymethyl)triphenylphosphonium chloride

This protocol is adapted from general methods for the synthesis of phosphonium salts from alcohols.[5][7]

Materials:

-

Triphenylphosphine (1.0 eq)

-

Paraformaldehyde (1.1 eq)

-

Concentrated Hydrochloric Acid (1.1 eq)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve triphenylphosphine in anhydrous toluene.

-

Add paraformaldehyde to the solution and stir the suspension under a nitrogen atmosphere.

-

Slowly add concentrated hydrochloric acid dropwise to the stirring suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of triphenylphosphine.

-

Cool the reaction mixture to room temperature. The product will precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash thoroughly with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting white crystalline solid under high vacuum to afford (hydroxymethyl)triphenylphosphonium chloride.

-

Characterize the product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Stability-Indicating HPLC Assay

This protocol outlines a method to assess the stability of (hydroxymethyl)triphenylphosphonium chloride under defined storage conditions.

Objective: To develop and validate an HPLC method capable of separating the intact phosphonium salt from its primary degradation product, triphenylphosphine oxide.

Materials and Equipment:

-

(Hydroxymethyl)triphenylphosphonium chloride (test sample)

-

Triphenylphosphine oxide (reference standard)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer

Method Development (Illustrative):

-

Mobile Phase Selection: Start with a gradient elution method using a mobile phase of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 20 minutes.

-

Column Selection: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Detection Wavelength: Monitor the elution at a wavelength where both the phosphonium salt and triphenylphosphine oxide have significant absorbance (e.g., 254 nm).

-

Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the peaks for (hydroxymethyl)triphenylphosphonium chloride and triphenylphosphine oxide.

Forced Degradation Study:

-

Prepare solutions of (hydroxymethyl)triphenylphosphonium chloride in:

-

0.1 M HCl (acidic hydrolysis)

-

0.1 M NaOH (basic hydrolysis)

-

3% H₂O₂ (oxidative degradation)

-

Water (neutral hydrolysis)

-

-

Expose a solid sample to elevated temperature (e.g., 60°C) for a defined period.

-

Analyze all stressed samples by the developed HPLC method to confirm that the degradation products are well-separated from the parent peak.

Stability Study Protocol:

-

Store aliquots of a well-characterized batch of (hydroxymethyl)triphenylphosphonium chloride under different conditions (e.g., room temperature, 2-8°C, and at controlled high humidity).

-

At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw a sample and analyze it using the validated stability-indicating HPLC method.

-

Quantify the peak area of the intact phosphonium salt and any degradation products.

-

Calculate the percentage of remaining (hydroxymethyl)triphenylphosphonium chloride to determine the degradation rate under each storage condition.

Conclusion: Ensuring Reagent Integrity for Scientific Success

(Hydroxymethyl)triphenylphosphonium chloride is a powerful tool in the arsenal of the synthetic chemist. However, its inherent sensitivity to moisture and heat necessitates a rigorous approach to its storage and handling. By understanding the chemical principles that govern its stability and implementing the protocols outlined in this guide, researchers can ensure the long-term integrity and reactivity of this valuable reagent. Adherence to these best practices will not only preserve the quality of the starting material but also contribute to the reliability and success of the synthetic endeavors in which it is employed.

References

-

Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O–H Bond Across the P=C Bond. Chemistry – A European Journal, 22(30), 10428-10440. [Link]

-

Lumen Learning. (n.d.). The Wittig Reaction. In Organic Chemistry II. [Link]

-

György, K., & Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(1), 1. [Link]

-

Schnell, A., & Tebby, J. C. (1977). Mechanism of hydrolysis of phosphonium salts and ylides. Journal of the Chemical Society, Perkin Transactions 1, 1883-1886. [Link]

-

Byrne, P. A., & Gilheany, D. G. (2016). The Mechanism of Phosphonium Ylide Alcoholysis and Hydrolysis: Concerted Addition of the O−H Bond Across the P=C Bond. ResearchGate. [Link]

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

Castañeda, F., Aliaga, C., & Bunton, C. A. (2006). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(5), 1187-1197. [Link]

-

Li, G., Liu, R., Zhao, Y., & Wang, Y. (2013). Synthesis of tetrakis (hydroxymethyl) phosphonium chloride by high-concentration phosphine in industrial off-gas. Water Science and Technology, 68(1), 108-113. [Link]

-

ResearchGate. (n.d.). (Methoxymethyl)triphenylphosphonium Chloride. [Link]

-

Creasy, W. S. (1989). Alkaline Hydrolysis of a Phosphonium Salt with Retention of Configuration at Phosphorus. Journal of the American Chemical Society, 111(2), 727-729. [Link]

-

Dembinski, R., & Szewczyk, J. (2023). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 29(1), 1. [Link]

-

University of Calgary. (n.d.). Hydrolysis. Chem 311 Lecture Notes. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. [Link]

-

International Journal of Creative Research Thoughts. (2023). Stability Indicating Assay Method. IJCRT, 11(10). [Link]

-

PubChem. (n.d.). (hydroxymethyl)triphenylphosphonium chloride. National Center for Biotechnology Information. [Link]

Sources

(Hydroxymethyl)triphenylphosphonium chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

<_>

Foreword

(Hydroxymethyl)triphenylphosphonium chloride stands as a cornerstone reagent in modern synthetic organic chemistry. Its unique ability to act as a masked formaldehyde equivalent through the Wittig reaction provides an invaluable tool for the precise introduction of a hydroxymethyl group. This technical guide offers an in-depth exploration of its physical and chemical properties, synthesis, and multifaceted applications, with a particular focus on its relevance in the intricate landscape of pharmaceutical development. The protocols and mechanistic discussions herein are presented with an emphasis on the underlying chemical principles, ensuring a robust and reliable framework for both novice and experienced researchers.

Section 1: Core Physicochemical Properties

A fundamental understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe deployment in any synthetic strategy. (Hydroxymethyl)triphenylphosphonium chloride is typically encountered as a white to off-white crystalline solid. A summary of its key properties is provided below.

| Property | Value |

| CAS Number | 5293-83-4[1][2] |

| Molecular Formula | C₁₉H₁₈ClOP |

| Molecular Weight | 328.78 g/mol [1] |

| Melting Point | 230-235 °C[2] |

| Appearance | White powder[2] |

| Solubility | Water soluble[2] |

Expert Commentary: The melting point is a critical parameter to consider, especially in reactions requiring thermal input. It is advisable to maintain reaction temperatures well below this point to prevent decomposition and the formation of undesired byproducts. The aqueous solubility of this reagent is a key attribute that influences the choice of reaction solvents and subsequent purification strategies.

Section 2: Synthesis and Mechanistic Insights

The preparation of (Hydroxymethyl)triphenylphosphonium chloride is most commonly achieved through the reaction of triphenylphosphine with formaldehyde in the presence of a proton source, typically hydrochloric acid. This method is favored for its operational simplicity and high efficiency.

Detailed Synthesis Protocol

-

Reaction Assembly: In a well-ventilated chemical fume hood, a round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Introduction: Triphenylphosphine (1.0 equivalent) is dissolved in a suitable organic solvent, such as toluene.

-

Formaldehyde Addition: An aqueous solution of formaldehyde (1.1 equivalents) is added to the stirred solution of triphenylphosphine.

-

Acidification: Concentrated hydrochloric acid (1.1 equivalents) is carefully added to the reaction mixture. This step is often exothermic and may require external cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction is allowed to proceed at ambient temperature for a duration of 12-24 hours. The progress can be conveniently monitored using thin-layer chromatography (TLC).

-

Product Isolation and Purification: Upon completion, the product typically precipitates out of the solution. The solid is collected by vacuum filtration, washed with a non-polar solvent like diethyl ether to remove any residual triphenylphosphine, and subsequently dried under vacuum to yield the desired phosphonium salt.

Pillar of Trustworthiness: The purity of the synthesized (Hydroxymethyl)triphenylphosphonium chloride is of utmost importance for its successful application in subsequent chemical transformations. Recrystallization from an appropriate solvent system, such as ethanol/ether, is highly recommended to obtain material of high purity. The integrity of the final product should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Section 3: Reactivity and Synthetic Applications

The synthetic utility of (Hydroxymethyl)triphenylphosphonium chloride is most prominently showcased in the Wittig reaction, where it serves as a precursor to the hydroxymethylidene ylide.

The Wittig Reaction: A Step-by-Step Workflow

The Wittig reaction facilitates the formation of a carbon-carbon double bond through the reaction of a phosphorus ylide with an aldehyde or a ketone. In the context of (Hydroxymethyl)triphenylphosphonium chloride, the process can be visualized as follows:

Caption: A schematic representation of the Wittig reaction pathway.

Field-Proven Insights: The selection of the base is a critical experimental parameter that dictates the success of the reaction. For highly reactive carbonyl compounds, a moderately strong base such as sodium hydride is often sufficient. However, for less electrophilic substrates, a more potent base like n-butyllithium may be necessary. The initially formed enol product is often unstable and can tautomerize to the more stable aldehyde or ketone.

Significance in Drug Development

The introduction of a hydroxymethyl group can have profound effects on the pharmacological properties of a molecule. This functional group can enhance aqueous solubility, provide a site for further chemical elaboration, and introduce new hydrogen bonding interactions that can modulate the binding affinity of a drug candidate to its biological target.

Section 4: Safety and Handling

(Hydroxymethyl)triphenylphosphonium chloride is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and serious eye irritation.[3][4][5]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this reagent.[4]

-

Engineering Controls: Work in a well-ventilated chemical fume hood to minimize the risk of inhalation.[4]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed. The compound is hygroscopic and should be protected from moisture.

In case of accidental exposure, it is crucial to seek immediate medical attention. For comprehensive safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Section 5: Conclusion

(Hydroxymethyl)triphenylphosphonium chloride is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. A thorough understanding of its physicochemical properties, synthetic preparation, and reactivity is essential for its effective and safe utilization. This guide provides a comprehensive overview to empower researchers in their endeavors to construct complex molecular architectures and advance the frontiers of drug discovery.

References

-

Sigma-Aldrich. (HYDROXYMETHYL)TRIPHENYLPHOSPHONIUM CHLORIDE AldrichCPR.

-

Sigma-Aldrich. Triphenylphosphonium chloride.

-

Tradeindia. Hydroxymethyl Triphenylphosphonium Chloride at Best Price in Shanghai, Shanghai | Yln Chem Co.

-

TCI Chemicals. SAFETY DATA SHEET.

-

Merck. 氯化甲氧甲基-三苯基鏻.

-

Biosynth. FM34383 - Safety Data Sheet.

-

Szabo-Scandic. (Methoxymethyl)triphenylphosphonium chloride.

Sources

Safety and handling of (Hydroxymethyl)triphenylphosphonium chloride

An In-depth Technical Guide to the Safe Handling and Application of (Hydroxymethyl)triphenylphosphonium chloride

Introduction and Chemical Profile

(Hydroxymethyl)triphenylphosphonium chloride is a phosphonium salt that serves as a vital precursor to the corresponding phosphonium ylide. This ylide is a cornerstone of the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[1][2] Its utility lies in its ability to introduce a hydroxymethyl group, which can be further manipulated, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[3]

Chemical Identity:

| Property | Value |

| Chemical Name | (Hydroxymethyl)triphenylphosphonium chloride |

| Synonym(s) | NSC 93980 |

| Molecular Formula | C₁₉H₁₈ClOP |

| Molecular Weight | 328.78 g/mol |

| CAS Number | 5293-83-4 |

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with (Hydroxymethyl)triphenylphosphonium chloride is paramount for its safe handling. The primary risks are associated with its toxicity and irritant properties.[4][5][6][7]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][7]

-

Skin Irritation (Category 2): Causes skin irritation.[4][5][7]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[4][5][7]

-

Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long-lasting effects.[5]

Expert Insight: The hygroscopic nature of this compound is a critical handling consideration.[4][5] Absorption of moisture from the atmosphere can not only affect the reagent's reactivity and stoichiometry in sensitive reactions but may also lead to the formation of acidic byproducts upon decomposition, potentially exacerbating its corrosive properties.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with (Hydroxymethyl)triphenylphosphonium chloride.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to ensure comprehensive protection.

-

Eye Protection: Chemical safety goggles are mandatory. In situations where splashing is a significant risk, a face shield should be worn in addition to goggles.[4][6]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[4][6]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.[4][6]

-

Respiratory Protection: While generally not required under normal use conditions with adequate ventilation, a NIOSH-approved respirator may be necessary if dust is generated.[4]

Engineering Controls

-

Ventilation: All handling of (Hydroxymethyl)triphenylphosphonium chloride should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended, especially when working with larger quantities or when heating the substance.[4][6]

-

Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate vicinity of where the chemical is handled.[4]

Storage

Proper storage is crucial to maintain the integrity of the reagent and prevent hazardous situations.

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

-

Environment: Store in a cool, dry, and dark place.[4] The storage area should be well-ventilated.

-

Incompatibilities: Store away from strong oxidizing agents.[4]

-

Inert Atmosphere: For long-term storage and to maintain high reactivity, storing under an inert gas such as argon or nitrogen is recommended.[4]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5][8]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][9]

-

Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For major spills, evacuate the area and contact emergency responders.[4]

Application in Organic Synthesis: The Wittig Reaction

(Hydroxymethyl)triphenylphosphonium chloride is a key reagent for the homologation of aldehydes and ketones, a process that extends the carbon chain by one aldehyde unit.[2] This is achieved through a Wittig reaction to form an enol ether, which is subsequently hydrolyzed to the desired aldehyde.[2]

Mechanism of the Wittig Reaction

The Wittig reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the phosphonium salt to form a phosphorus ylide. This highly nucleophilic ylide then attacks the carbonyl carbon of an aldehyde or ketone.

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 2-Phenylprop-2-en-1-ol

This protocol details the synthesis of 2-phenylprop-2-en-1-ol from acetophenone using (Hydroxymethyl)triphenylphosphonium chloride.

Materials:

-

(Hydroxymethyl)triphenylphosphonium chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

Caption: Experimental workflow for the Wittig homologation.

Self-Validating System:

-

Ylide Formation: The formation of the ylide is typically accompanied by a color change to deep red or orange, indicating the presence of the destabilized ylide.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting acetophenone.

-

Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Disposal Considerations

Waste disposal must be conducted in strict accordance with all federal, state, and local environmental regulations.

-

Chemical Waste: Unused reagent and reaction waste should be disposed of as hazardous chemical waste. Do not dispose of down the drain.

-

Contaminated Packaging: Empty containers may retain product residues and should be treated as hazardous waste.[10]

Conclusion

(Hydroxymethyl)triphenylphosphonium chloride is an indispensable reagent in modern organic synthesis. Its effective use is contingent upon a comprehensive understanding of its chemical properties and potential hazards. By adhering to the rigorous safety, handling, and disposal protocols outlined in this guide, researchers can safely harness the synthetic power of this versatile compound.

References

-

JMN Specialties, Inc. (n.d.). Safety Data Sheet (THPC 80%). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]

-

PubChem. (n.d.). (Methoxymethyl)triphenylphosphonium chloride. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Material Safety Data Sheet: (Methoxymethyl)triphenylphosphonium chloride. Retrieved from [Link]

-

MDPI. (2023, December 19). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrakis(hydroxymethyl) Phosphonium Salts - Toxicological Risks of Selected Flame-Retardant Chemicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and application of tetrakis(hydroxymethyl) phosphonium sulfate and tetrakis-(hydroxymethyl) phosphonium chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Chem LibreTexts. (2017, February 23). 20. A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxymethylenetriphenylphosphorane. Retrieved from [Link]

Sources

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]

- 3. (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 [chemicalbook.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. biosynth.com [biosynth.com]

- 7. (Methoxymethyl)triphenylphosphonium chloride | C20H20OP+ | CID 2723799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. jmnspecialties.com [jmnspecialties.com]

An In-depth Technical Guide to the Synthesis and Spectral Characteristics of (Hydroxymethyl)triphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Hydroxymethyl)triphenylphosphonium chloride is a versatile quaternary phosphonium salt that serves as a valuable reagent in organic synthesis. Its utility primarily stems from its role as a precursor to formaldehyde-ylide equivalents in Wittig-type reactions, providing a crucial pathway for the introduction of a hydroxymethyl group. A thorough understanding of its spectral properties is paramount for researchers to ensure its purity, monitor reaction progress, and elucidate reaction mechanisms. This guide provides a detailed examination of the nuclear magnetic resonance (NMR) and other key spectral data of (Hydroxymethyl)triphenylphosphonium chloride, grounded in established spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Key Features

The structure of (Hydroxymethyl)triphenylphosphonium chloride features a central phosphorus atom bonded to three phenyl rings and a hydroxymethyl group, with a chloride counter-ion. This arrangement dictates its chemical reactivity and its distinct spectral signature.

Caption: Molecular structure of (Hydroxymethyl)triphenylphosphonium chloride.

Synthesis

A reliable method for the synthesis of 1-hydroxyalkylphosphonium salts, including (Hydroxymethyl)triphenylphosphonium chloride, involves the reaction of an aldehyde with a triarylphosphine in the presence of an acid.[1]

Experimental Protocol: Synthesis of (Hydroxymethyl)triphenylphosphonium salt

Caption: General workflow for the synthesis of (Hydroxymethyl)triphenylphosphonium chloride.

-

Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add an equimolar amount of formaldehyde (or paraformaldehyde) to the solution.

-

Acidification: Slowly add one equivalent of concentrated hydrochloric acid to the reaction mixture while stirring.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.

-

Isolation: Upon completion of the reaction, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: The resulting white solid is collected by filtration, washed with diethyl ether, and dried under vacuum.[1]

Spectroscopic Data and Interpretation

Due to the limited availability of publicly accessible, complete experimental spectra for (Hydroxymethyl)triphenylphosphonium chloride, the following data interpretation is based on established principles for phosphonium salts and comparative analysis with closely related analogs such as benzyltriphenylphosphonium chloride and (methoxymethyl)triphenylphosphonium chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of (Hydroxymethyl)triphenylphosphonium chloride is expected to show distinct signals for the aromatic protons of the phenyl groups, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

Aromatic Protons (C₆H₅): These protons will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm . The deshielding is due to the electron-withdrawing effect of the positively charged phosphorus atom.

-

Methylene Protons (P-CH₂-OH): The two protons of the methylene group are diastereotopic and will likely appear as a doublet of doublets or a complex multiplet. The signal is expected around δ 4.5 - 5.5 ppm . The protons are coupled to the phosphorus atom, resulting in a characteristic ²J(P,H) coupling constant of approximately 10-15 Hz . They will also show geminal coupling to each other. For the analogous benzyltriphenylphosphonium chloride, the methylene protons appear as a doublet at δ 2.28 ppm with a J-coupling of 14 Hz.[2]

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, and its integration should correspond to one proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons (C₆H₅): The phenyl carbons will show a series of signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon directly attached to the phosphorus) will appear as a doublet due to coupling with the phosphorus atom, with a large ¹J(P,C) coupling constant, typically in the range of 80-100 Hz. The ortho, meta, and para carbons will also exhibit smaller P-C couplings. For benzyltriphenylphosphonium chloride, the aromatic carbons appear between δ 127.0 and 134.5 ppm, with coupling constants ranging from 5 to 12 Hz for the ortho, meta, and para carbons, and a much larger coupling of 85 Hz for the ipso-carbon.[3]

-

Methylene Carbon (P-CH₂-OH): The carbon of the hydroxymethyl group will be significantly deshielded and will appear as a doublet due to coupling with the phosphorus atom. The expected chemical shift is in the range of δ 60-70 ppm , with a ¹J(P,C) coupling constant of approximately 50-60 Hz .

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly sensitive technique for characterizing organophosphorus compounds.

-

The ³¹P NMR spectrum of (Hydroxymethyl)triphenylphosphonium chloride will show a single resonance. The chemical shift is expected to be in the downfield region, characteristic of quaternary phosphonium salts. For comparison, the ³¹P chemical shift of benzyltriphenylphosphonium chloride is observed at δ 23.8 ppm .[4] A similar chemical shift is anticipated for the hydroxymethyl analog.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.

-

C-H Aromatic Stretch: Sharp peaks around 3050-3100 cm⁻¹ are due to the C-H stretching vibrations of the phenyl rings.

-

C-H Aliphatic Stretch: Absorptions in the 2850-3000 cm⁻¹ range correspond to the C-H stretching of the methylene group.

-

C=C Aromatic Stretch: Characteristic absorptions for the phenyl rings will appear in the 1450-1600 cm⁻¹ region.

-

P-C Stretch: A characteristic absorption for the P-C bond in phosphonium salts is typically observed around 1100-1120 cm⁻¹ .[5]

-

C-O Stretch: The stretching vibration of the C-O bond in the hydroxymethyl group is expected in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

In electrospray ionization (ESI) mass spectrometry, the spectrum will show a prominent peak for the cation [(C₆H₅)₃PCH₂OH]⁺ at m/z 293.11 . The isotopic pattern will be characteristic of a compound containing one phosphorus atom. Fragmentation may involve the loss of the hydroxymethyl group or cleavage of the phenyl groups.

Data Summary

| Spectral Data | (Hydroxymethyl)triphenylphosphonium chloride (Predicted/Analog-Based) |

| ¹H NMR (ppm) | ~7.5-8.0 (m, 15H, Ar-H), ~4.5-5.5 (m, 2H, P-CH₂), variable (br s, 1H, OH) |

| ¹³C NMR (ppm) | ~120-140 (Ar-C), ~60-70 (d, ¹J(P,C) ≈ 50-60 Hz, P-CH₂) |

| ³¹P NMR (ppm) | ~20-25 |

| IR (cm⁻¹) | ~3200-3600 (O-H), ~3050-3100 (Ar C-H), ~1450-1600 (Ar C=C), ~1100-1120 (P-C) |

| MS (ESI+) | m/z 293.11 [M]⁺ |

Conclusion

References

-

Adamek, J., Kuźnik, A., Październiok-Holewa, A., Grymel, M., Kozicka, D., Mierzwa, D., & Erfurt, K. (2024). 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties. Molecules, 29(1), 18. [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. Retrieved from [Link]

-

PubChem. (n.d.). (Hydroxymethyl)triphenylphosphonium. Retrieved from [Link]

-

AIST: Spectral Database for Organic Compounds (SDBS). (n.d.). Benzyltriphenylphosphonium chloride. Retrieved from [Link]

-

University of Alberta. (n.d.). ¹H NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl₃. Retrieved from [Link]

-

University of Alberta. (n.d.). ¹³C NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl₃. Retrieved from [Link]

-

University of Alberta. (n.d.). ³¹P{¹H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl₃. Retrieved from [Link]

Sources

- 1. 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties [mdpi.com]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. preprints.org [preprints.org]

- 4. 5293-83-4 Cas No. | (Hydroxymethyl)triphenylphosphonium chloride | Apollo [store.apolloscientific.co.uk]

- 5. rsc.org [rsc.org]

Hygroscopic nature of (Hydroxymethyl)triphenylphosphonium chloride

An In-depth Technical Guide to the Hygroscopic Nature of (Hydroxymethyl)triphenylphosphonium Chloride

Abstract

(Hydroxymethyl)triphenylphosphonium chloride is a pivotal reagent in organic synthesis, primarily utilized as a precursor for the formyl-olefination Wittig reagent. Its efficacy, however, is intrinsically linked to its anhydrous state. This technical guide provides a comprehensive examination of the hygroscopic nature of this phosphonium salt. We delve into the fundamental principles governing its interaction with atmospheric moisture, the consequential impact on its stability and reactivity, and robust analytical methodologies for quantification. Detailed, field-proven protocols for handling, drying, and storage are presented to ensure experimental reproducibility and maximize yields in moisture-sensitive applications. This guide is intended for researchers, chemists, and drug development professionals who rely on the precision and reliability of Wittig-type reactions.

Introduction: The Challenge of Ambient Moisture

(Hydroxymethyl)triphenylphosphonium chloride, a quaternary phosphonium salt, is a cornerstone reagent for the synthesis of terminal alkenes from benzyl or allyl halides and for the homologation of aldehydes and ketones.[1][2] Its utility stems from its role as a stable precursor to the corresponding ylide, a highly reactive intermediate in the Wittig reaction. However, the reagent's ionic character and the presence of a hydroxyl group render it susceptible to absorbing moisture from the atmosphere—a property known as hygroscopicity.[3][4][5][6]

The absorption of water is not a trivial inconvenience; it is a critical failure point in synthetic workflows. Undetected water content can lead to inconsistent reaction outcomes, reduced product yields, and the formation of impurities. This is particularly true in reactions that employ strong, water-sensitive bases (e.g., potassium t-butoxide, sodium hydride) for ylide generation, as these bases will preferentially react with water over the phosphonium salt.[7] Therefore, a thorough understanding and rigorous control of the reagent's hydration state are paramount for achieving reliable and reproducible synthetic results. This guide serves as an authoritative resource on the science and mitigation of hygroscopicity for this essential reagent.

The Physicochemical Basis of Hygroscopicity

Hygroscopicity is the phenomenon of a substance readily attracting and holding water molecules from its surrounding environment, which is typically atmospheric humidity. For (Hydroxymethyl)triphenylphosphonium chloride, this tendency is driven by several molecular features:

-

Ionic Salt Structure: As a phosphonium salt, the compound exists as a lattice of positively charged phosphonium cations ([ (C₆H₅)₃PCH₂OH]⁺) and negatively charged chloride anions (Cl⁻). These ions can form strong ion-dipole interactions with the polar water molecules.

-

Hydrogen Bonding: The presence of the hydroxymethyl group (-CH₂OH) provides a site for hydrogen bonding. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen's lone pairs can act as acceptors, readily interacting with water molecules.

Water absorption can range from surface adsorption to bulk absorption, and in extreme cases, deliquescence, where the solid dissolves in the absorbed water. This process can lead to physical changes in the material, such as caking or clumping, which complicates accurate weighing and handling.[8]

Consequences of Water Contamination in Synthesis

The presence of water in (Hydroxymethyl)triphenylphosphonium chloride has profound and detrimental effects on its application, particularly in the Wittig reaction.

-

Deactivation of the Base: The most immediate consequence is the quenching of the strong base used for deprotonation. Bases like potassium t-butoxide or sodium hydride react exothermically and irreversibly with water. This consumption of the base prevents the formation of the required phosphonium ylide, thereby inhibiting the Wittig reaction and drastically reducing the yield of the desired olefin.

-

Reagent Degradation: While stable under anhydrous conditions, some phosphonium salts can be susceptible to decomposition in the presence of water, especially at elevated temperatures or over prolonged periods.[3][4] This can reduce the effective concentration of the active reagent.

-